5,6-Dimethoxysterigmatocystin
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Overview
Description
5, 6-Dimethoxysterigmatocystin belongs to the class of organic compounds known as sterigmatocystins. These are a group of closely related fungal metabolites chemically characterized by a xanthone moiety fused to a dihydrodifurano or a tetrahydrodifurano moiety. The chemical difference among the various sterigmagocystins are the presence or absence of unsaturation at positions 2 and 3 of the difurano ring system, the substitution pattern on positions 6, 7, and 10 of the xanthone system and/or the substituent on position 3 of the difurano system. They are produced by Aspergilus spp. and Bipolaris spp. 5, 6-Dimethoxysterigmatocystin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 5, 6-dimethoxysterigmatocystin is primarily located in the membrane (predicted from logP).
Scientific Research Applications
Inhibitory Effects on ATP Synthesis
5,6-Dimethoxysterigmatocystin has been studied for its impact on ATP synthesis in mitochondria. It was found to uncouple oxidative phosphorylation without depressing state 3 respiration, similar to sterigmatocystin and unlike aflatoxin B1, which disrupts the respiratory chain in mitochondria. This compound did not cause pseudo-energized or energized swelling of mitochondria nor inhibit Ca2+-induced swelling of mitochondria (Kawai et al., 1984).
Genotoxicity and Mutagenicity
The genotoxic effects of this compound have been assessed through various tests, such as the hepatocyte primary culture/DNA-repair test and the Salmonella microsome assay. It showed positive responses for DNA repair in most tests, indicating its potential carcinogenic potency (Mori et al., 1986).
Production and Structural Analysis
This compound has been isolated from the mycelial mats of Aspergillus multicolor. Its structure was determined by chemical degradation, NMR techniques, and X-ray structure analysis. Understanding its structure aids in the comprehension of its biological activities and potential applications (Hamasaki et al., 1980).
Biochemical Studies
Investigations into the biochemical pathways of sterigmatocystin-related compounds, including this compound, have revealed insights into their metabolism. These studies have implications for understanding the biosynthesis and potential therapeutic or harmful effects of these compounds (Yabe et al., 1989).
Properties
CAS No. |
65176-75-2 |
---|---|
Molecular Formula |
C20H16O8 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
15-hydroxy-11,17,18-trimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14(19),15,17-heptaen-13-one |
InChI |
InChI=1S/C20H16O8/c1-23-10-7-11-13(8-4-5-26-20(8)27-11)18-15(10)16(22)14-9(21)6-12(24-2)17(25-3)19(14)28-18/h4-8,20-21H,1-3H3 |
InChI Key |
RSPJLZQIZABVSE-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC)OC |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC)OC |
melting_point |
253-254°C |
65176-75-2 | |
physical_description |
Solid |
Synonyms |
5,6-dimethoxysterigmatocystin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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